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Compound of Interest

Compound Name: 2-Methyl-3-furoic acid

Cat. No.: B165081

Introduction

2-Methyl-3-furoic acid, a substituted furan derivative, presents a key structural motif in various
areas of chemical research, including pharmaceuticals and materials science. Its biological
activity and utility in synthesis are intrinsically linked to its molecular structure. A definitive
elucidation of this structure is paramount, and for this, a multi-faceted spectroscopic approach
employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is
indispensable.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Methyl-3-furoic acid. While experimental spectra for this specific compound are not
readily available in public databases, this guide leverages established principles of
spectroscopic interpretation and data from closely related isomers to provide a robust
predictive analysis. This approach not only offers a detailed understanding of the target
molecule but also serves as a pedagogical tool for researchers engaged in the structural
characterization of novel organic compounds.

Molecular Structure and Properties

2-Methyl-3-furoic acid possesses a furan ring substituted with a methyl group at the 2-position
and a carboxylic acid group at the 3-position. This arrangement of functional groups dictates
the molecule's chemical reactivity and its distinct spectroscopic signature.
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Property Value Source

Molecular Formula CeHeOs3 PubChem[1]

Molecular Weight 126.11 g/mol PubChem[1]
2-methylfuran-3-carboxylic

IUPAC Name ) PubChem[1]
acid

CAS Number 6947-94-0 PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Methyl-3-furoic acid, both *H and *3C NMR are critical for

unambiguous structure confirmation.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Methyl-3-furoic acid is expected to exhibit four distinct signals

corresponding to the carboxylic acid proton, two furan ring protons, and the methyl group

protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group

and the electron-donating methyl group.

Predicted *H NMR Data (in CDCIs)

. Chemical Shift . . .
Signal Multiplicity Integration Assignment
(3, ppm)
1 ~11-12 Singlet, broad 1H -COOH
2 ~7.3 Doublet 1H H-5
3 ~6.5 Doublet 1H H-4
4 ~2.5 Singlet 3H -CHs

Interpretation:
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» Carboxylic Acid Proton (Signal 1): The acidic proton of the carboxylic acid is highly
deshielded and appears as a broad singlet in the downfield region of the spectrum, typically
between 10 and 13 ppm.[2]

o Furan Protons (Signals 2 & 3): The two protons on the furan ring are in different chemical
environments and are expected to appear as doublets due to coupling with each other. The
proton at the 5-position (H-5) is adjacent to the oxygen atom and is expected to be at a
higher chemical shift than the proton at the 4-position (H-4).

o Methyl Protons (Signal 4): The protons of the methyl group are attached to an sp?-hybridized
carbon and are expected to appear as a sharp singlet around 2.5 ppm.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum of 2-Methyl-3-furoic acid should display six signals,
one for each unique carbon atom in the molecule.

Predicted 3C NMR Data (in CDCls)

Signal Chemical Shift (6, ppm) Assignment

1 ~165-170 C=0 (Carboxylic Acid)
2 ~155-160 C-2 (Furan Ring)

3 ~140-145 C-5 (Furan Ring)

4 ~115-120 C-3 (Furan Ring)

5 ~110-115 C-4 (Furan Ring)

6 ~12-15 -CHs

Interpretation:

e Carbonyl Carbon (Signal 1): The carbon of the carboxylic acid group is the most deshielded,
appearing in the 165-180 ppm range.[2]
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e Furan Carbons (Signals 2-5): The four carbons of the furan ring will have distinct chemical

shifts. The carbon bearing the methyl group (C-2) and the carbon adjacent to the oxygen (C-

5) are expected to be the most downfield of the ring carbons. The carbon attached to the

carboxylic acid (C-3) and the remaining ring carbon (C-4) will be further upfield.

o Methyl Carbon (Signal 6): The methyl carbon is the most shielded and will appear at the

highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methyl-3-furoic acid will be dominated by absorptions from the carboxylic acid

and the furan ring.

Predicted IR Data

Wavenumber

Intensity Functional Group Vibration Mode
(cm™)
Stretching (in H-
~2500-3300 Broad, Strong O-H i
bonded dimer)
) Stretching
~2900-3000 Medium C-H _
(Aromatic/Methyl)
~1680-1710 Strong C=0 Stretching
) Stretching (Furan
~1550-1600 Medium Cc=C )
Ring)
~1400-1450 Medium O-H Bending
Stretching (Carboxylic
~1200-1300 Strong C-O

Acid/Furan)

Interpretation:

o O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the

very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding.
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This band often spans from 2500 to 3300 cm~1.[2]

e C=0 Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the
carboxylic acid is expected in the region of 1680-1710 cm~1.

e Furan Ring Vibrations: The furan ring will exhibit characteristic C=C and C-O stretching
vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure. For 2-Methyl-3-furoic acid, electron
ionization (EI) would likely be used.

Predicted Mass Spectrum Data

m/z Relative Intensity Proposed Fragment
126 High [M]* (Molecular lon)
111 Medium [M - CHs]*

108 Medium [M - H20]*

97 High [M - COOHJ*

81 Medium [M - COOH - O]+

39 High [CsHs]*

Interpretation:

The molecular ion peak [M]* is expected at an m/z of 126, corresponding to the molecular
weight of 2-Methyl-3-furoic acid. Common fragmentation pathways for furoic acids include the
loss of the carboxylic acid group, the methyl group, and water.

Proposed Fragmentation Pathway
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[CsH303]*
m/z = 111
[CeHeO3]* - H20 [CeHaO2]*
m/z = 126 m/z = 108

- «COOH
[CsHs0]* \ - C2H20 [CsHs]*
mz=81 ) m/z = 39

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 2-Methyl-3-furoic acid.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic
compound like 2-Methyl-3-furoic acid.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Methyl-3-furoic acid in approximately 0.7 mL of
a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean NMR tube.

o Data Acquisition: Acquire the *H and 3C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. For *H NMR, integrate the signals

to determine the relative proton ratios.

ATR-IR Spectroscopy

¢ Background Spectrum: Record a background spectrum of the clean ATR crystal.
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o Sample Application: Place a small amount of solid 2-Methyl-3-furoic acid onto the ATR
crystal and apply pressure to ensure good contact.

o Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve
the signal-to-noise ratio.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.

« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer.

o Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of 2-Methyl-3-furoic acid, as outlined in this guide,
provides a detailed roadmap for its structural elucidation. While based on predictive data and
analysis of related compounds, the presented information offers a robust framework for
interpreting experimental results. The combination of *H NMR, 13C NMR, IR, and MS provides
complementary information that, when taken together, allows for an unambiguous confirmation
of the molecule's structure. This guide serves as a valuable resource for researchers in organic
synthesis, medicinal chemistry, and materials science who are working with furan-based
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Methyl-3-furoic acid | C6H603 | CID 244756 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. 3-Furoic acid | C5H403 | CID 10268 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Methyl-3-furoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165081#spectroscopic-data-nmr-ir-ms-of-2-methyl-3-
furoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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